molecular formula C13H20BNO3S B12093670 2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B12093670
M. Wt: 281.2 g/mol
InChI Key: VDSSGIYUHNFQTA-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a tetrahydrofuran group and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Group: This step involves the attachment of a tetrahydrofuran moiety to the thiazole ring, often through nucleophilic substitution reactions.

    Attachment of the Dioxaborolane Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with molecular targets through various pathways. The thiazole ring can interact with enzymes and receptors, while the dioxaborolane group can participate in boron-mediated reactions. These interactions can lead to changes in biological activity and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)thiazole: Lacks the dioxaborolane group, resulting in different reactivity and applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Lacks the tetrahydrofuran group, affecting its solubility and chemical properties.

Uniqueness

2-(Tetrahydrofuran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the combination of the tetrahydrofuran and dioxaborolane groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

2-(oxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-6-5-7-16-9/h8-9H,5-7H2,1-4H3

InChI Key

VDSSGIYUHNFQTA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCO3

Origin of Product

United States

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